molecular formula C19H18N2O3S B2574329 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 921922-92-1

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide

Cat. No.: B2574329
CAS No.: 921922-92-1
M. Wt: 354.42
InChI Key: DMCPPOXPHGZSES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked via an acetamide bridge to a 3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen scaffold. The benzo[d][1,3]dioxol group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity in CNS-targeting molecules . The tetrahydrobenzo[b]thiophen core, substituted with a cyano group and methyl group, introduces steric and electronic modifications that may influence solubility, reactivity, and biological interactions. Crystallographic characterization of such compounds typically employs software like SHELXL and OLEX2 , ensuring precise structural elucidation.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11-2-4-13-14(9-20)19(25-17(13)6-11)21-18(22)8-12-3-5-15-16(7-12)24-10-23-15/h3,5,7,11H,2,4,6,8,10H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCPPOXPHGZSES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a tetrahydrobenzo[b]thiophene ring. The presence of cyano and acetamide functional groups suggests potential reactivity and biological interactions.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole scaffold can inhibit various cancer cell lines. The compound's structural components may interact with cellular pathways involved in proliferation and apoptosis.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
Compound AMCF-715.2Apoptosis induction
Compound BHCT-1166.2Cell cycle arrest
Compound CA54912.5Inhibition of angiogenesis

Antimicrobial Properties

Similar compounds have also been evaluated for their antimicrobial activity. The presence of the thiophene ring is known to enhance the antimicrobial effects due to its ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Screening
In a study involving various derivatives of thiophene-based compounds, it was found that certain analogs exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The tested compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds similar to this compound has been documented in several studies. These compounds often inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table 2: Anti-inflammatory Activity Comparison

Compound NameCOX Inhibition (%)Reference
Compound D85
Compound E70
Target Compound75Current Study

The biological activities of the target compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.
  • Receptor Interaction : Potential binding to specific receptors could modulate signaling pathways related to cell growth and survival.
  • Reactive Oxygen Species (ROS) : Some studies suggest that similar compounds induce oxidative stress in cancer cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

The following table summarizes key structural differences between the target compound and related molecules from the evidence:

Compound Name / Identifier Core Structure Key Substituents/Functional Groups Potential Implications
Target Compound Tetrahydrobenzo[b]thiophen + acetamide - Benzo[d][1,3]dioxol
- 3-Cyano
- 6-Methyl
- Cyano enhances electrophilicity; methyl improves lipophilicity
2-[(2-Methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide Cyclopenta-thieno-pyrimidine + acetamide - Pyrimidine fused to thiophene
- Sulfanyl (S–) linker
- Isoxazole
- Sulfanyl group may increase metabolic lability; isoxazole enhances hydrogen bonding
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide Thiazolidinone + acetamide - Benzo[1,3]dioxol
- Thiazolidinone (2,4-dioxo)
- Chloroacetamide
- Thiazolidinone may confer anti-inflammatory activity; chloro increases electrophilicity

Functional Group Analysis

  • Benzo[d][1,3]dioxol: Present in both the target compound and , this group is known to enhance π-π stacking interactions and resist oxidative metabolism. However, in , it is conjugated to a thiazolidinone, whereas the target compound links it to a tetrahydrobenzo[b]thiophen, altering steric accessibility .
  • Cyano vs. In contrast, sulfanyl (in ) and chloro (in ) substituents may increase susceptibility to nucleophilic substitution or redox reactions.
  • Tetrahydrobenzo[b]thiophen vs. The thiazolidinone in introduces a rigid, polar heterocycle that may limit blood-brain barrier penetration.

Hypothetical Pharmacological and Physicochemical Properties

While experimental data (e.g., IC50, logP) are absent in the evidence, structural comparisons suggest:

  • Solubility: The target compound’s cyano and methyl groups may lower aqueous solubility relative to the thiazolidinone in , which has polar carbonyl groups.
  • Target Selectivity : The tetrahydrobenzo[b]thiophen core could favor interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), whereas the pyrimidine in might engage in base-pairing-like interactions.
  • Metabolic Stability : The benzo[d][1,3]dioxol group in both the target and may confer resistance to cytochrome P450 oxidation, but the chloroacetamide in could introduce reactive metabolites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for synthesizing this compound, and how can reaction purity be monitored?

  • Methodological Answer : Synthesis involves multi-step reactions, including thioether bond formation and amidation. Key steps include using triethylamine as a base and dimethylformamide (DMF) as a solvent to facilitate nucleophilic substitution . Reaction progress and purity are monitored via thin-layer chromatography (TLC) for rapid screening and high-performance liquid chromatography (HPLC) for quantitative analysis. Intermediate purification often employs column chromatography with silica gel .

Q. How does the benzo[d][1,3]dioxole moiety influence the compound’s chemical reactivity?

  • Methodological Answer : The benzo[d][1,3]dioxole group enhances electron density in the aromatic system, making it susceptible to electrophilic substitution reactions. Its stability under acidic conditions allows selective functionalization of other moieties (e.g., the cyano group in the tetrahydrobenzo[b]thiophen core) . Reactivity can be probed using differential scanning calorimetry (DSC) to assess thermal stability and UV-Vis spectroscopy to track electronic transitions .

Q. What analytical techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves stereochemical ambiguities, particularly in the tetrahydrobenzo[b]thiophen ring . Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while infrared (IR) spectroscopy identifies functional groups like the cyano (-CN) and amide (-CONH-) linkages .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Methodological Answer : Use enzyme-linked immunosorbent assays (ELISA) to evaluate interactions with kinases or receptors. For cytotoxicity profiling, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) . Dose-response curves and IC₅₀ calculations are essential for quantifying potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or buffer conditions). Validate results using orthogonal assays:

  • Surface plasmon resonance (SPR) to measure binding kinetics to target proteins .
  • Molecular docking simulations to predict binding modes and identify critical residues (e.g., using AutoDock Vina) .
  • Transcriptomic profiling (RNA-seq) to assess downstream gene expression changes .

Q. What strategies mitigate stereochemical challenges during synthesis?

  • Methodological Answer : The tetrahydrobenzo[b]thiophen core introduces stereocenters prone to racemization. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis . Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns . X-ray crystallography of intermediates can confirm absolute configurations .

Q. How does the compound’s stability vary under physiological conditions?

  • Methodological Answer : Stability studies in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) reveal susceptibility to hydrolysis in the amide bond. Accelerated stability testing (40°C/75% RH) combined with LC-MS identifies degradation products . For improved stability, consider prodrug strategies (e.g., esterification of the cyano group) .

Q. What computational tools predict pharmacokinetic properties?

  • Methodological Answer : Use SwissADME to estimate logP (lipophilicity) and blood-brain barrier permeability. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane interactions and passive diffusion . CYP450 inhibition assays (e.g., fluorogenic substrates) assess metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.